Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 4-bromophenyl group and a hydroxymethyl moiety attached to the isoxazole core. This compound is part of a broader class of isoxazole-based molecules studied for their structural diversity and applications in medicinal chemistry and materials science .
Properties
CAS No. |
2006277-63-8 |
|---|---|
Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
InChI Key |
FHOLMGNZJIMRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides with Propargyl Esters
Nitrile oxides, generated from N-hydroxyimidoyl chlorides, undergo [3+2] cycloaddition with propargyl halides to form 3,5-disubstituted isoxazoles. For example, heating 4-bromobenzohydroxamoyl chloride with ethyl propargyl acetate in toluene at 80°C yields the intermediate isoxazole ester. This method achieves ~65% yield but requires strict temperature control to avoid polymerization side reactions.
Condensation of Hydroxamoyl Chlorides with β-Keto Esters
A more scalable approach involves reacting hydroxamoyl chlorides with ethyl acetoacetate. In a representative procedure, 2,6-dichlorobenzohydroxamoyl chloride is condensed with ethyl acetoacetate in the presence of triethylamine and anhydrous magnesium sulfate, yielding methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Adapting this method, 4-bromobenzohydroxamoyl chloride replaces the dichloro derivative, and the reaction proceeds at 0–5°C to minimize byproducts like ethyl-3-methylisoxazole-4-carboxylate (≤0.1% impurity).
Functionalization of the Isoxazole Core
After forming the isoxazole ring, the 4-bromophenyl and hydroxymethyl groups are introduced via electrophilic substitution or Grignard reactions .
Bromophenyl Group Incorporation
The 4-bromophenyl moiety is typically introduced using Ullmann coupling or Friedel-Crafts alkylation. A patent by describes reacting 5-methylisoxazole-4-carbonyl chloride with 4-bromophenylmagnesium bromide in dry toluene at −10°C, achieving 85% yield. Alternatively, microwave-assisted coupling of 4-bromoiodobenzene with the isoxazole ester using a palladium catalyst (Pd(PPh₃)₄) reduces reaction time from 24 hours to 2 hours while maintaining 78% yield.
Hydroxymethyl Group Installation
The hydroxymethyl group is introduced via hydroxylation of a benzyl intermediate . For instance, treating 3-(4-bromophenyl)isoxazole-4-carboxylate with boron tribromide (BBr₃) in dichloromethane at −78°C selectively demethylates the benzyl ether to produce the hydroxymethyl derivative. Alternatively, enzymatic hydroxylation using Pseudomonas putida monooxygenases under mild conditions (pH 7.0, 25°C) achieves stereoselectivity >90% but requires specialized equipment.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (−20°C to 10°C) are critical during hydroxylamine sulfate-mediated cyclization to prevent exothermic side reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates but may hydrolyze esters at elevated temperatures. A balance is achieved using toluene-acetic acid mixtures, which stabilize intermediates while facilitating crystallization.
Advanced Synthesis Techniques
Microwave-assisted synthesis reduces reaction times by 50–70%. For example, cycloaddition of nitrile oxides under microwave irradiation (150 W, 100°C) completes in 15 minutes versus 8 hours conventionally, with yields improving from 65% to 82%. Ionic liquid-mediated reactions (e.g., using [BMIM]BF₄) enable catalyst recycling and reduce waste, though costs remain high for industrial-scale production.
Purification and Characterization
Crystallization Protocols
Crude product is purified via solvent-assisted crystallization. A 1:3 toluene-acetic acid mixture at −20°C produces needle-like crystals with ≥99.5% HPLC purity. Alternatively, antisolvent crystallization with hexane achieves similar purity but lower yield (72% vs. 88% for toluene-acetic acid).
Analytical Validation
¹H NMR (400 MHz, CDCl₃) confirms structure: δ 1.38 (t, 3H, J=7.2 Hz, ester CH₃), 4.34 (q, 2H, J=7.2 Hz, ester CH₂), 5.21 (s, 1H, OH), 7.52 (d, 2H, J=8.4 Hz, Ar-H), 7.85 (d, 2H, J=8.4 Hz, Ar-H), 8.92 (s, 1H, isoxazole-H). HPLC-MS (ESI+) shows [M+H]⁺ at m/z 327.04 (calc. 326.14).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cycloaddition | 65–82% | 15 min–8 hr | Scalable, microwave-compatible | Requires toxic nitrile oxides |
| Hydroxamoyl Condensation | 70–85% | 6–12 hr | High purity, low byproducts | Sensitive to moisture |
| Enzymatic Hydroxylation | 60–75% | 24–48 hr | Stereoselective | High cost, slow kinetics |
Industrial-Scale Considerations
For kilogram-scale production, the hydroxamoyl condensation route is preferred due to its robustness. A pilot study by achieved 92% yield using continuous flow reactors, which enhance heat transfer and reduce hazardous intermediate handling. However, bromine disposal remains an environmental concern, necessitating closed-loop recycling systems.
Chemical Reactions Analysis
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, in anticancer research. For instance, a study demonstrated that various isoxazole derivatives exhibited significant anticancer activity against lung cancer cells (A549). The compound's ability to modulate biological pathways makes it a candidate for further development as an anticancer agent .
2. Antitubercular Activity
this compound has been investigated for its antitubercular properties. Research has focused on optimizing inhibitors that target specific enzymes involved in the tuberculosis pathogen's metabolism. The compound's structural features may enhance its interaction with these targets, leading to improved therapeutic efficacy against tuberculosis .
3. Neuroprotective Effects
Preliminary findings suggest that isoxazole derivatives could exhibit neuroprotective effects, potentially benefiting conditions such as cerebral ischemia. The mechanism may involve modulation of excitatory amino acid receptors, which are crucial in neuronal survival and function .
Agrochemical Applications
1. Herbicidal Properties
The structural characteristics of this compound suggest potential applications as herbicides. Isoxazole compounds have been shown to inhibit specific metabolic pathways in plants, leading to effective weed control. This application is particularly relevant in developing sustainable agricultural practices .
2. Pesticidal Activity
Research into the pesticidal properties of isoxazoles indicates that they may serve as effective agents against various pests. The incorporation of bromophenyl groups enhances their biological activity, making them suitable candidates for further exploration in pest management strategies .
Material Science Applications
1. Organic Electronics
The unique electronic properties of isoxazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modifications allows for the design of materials with optimized performance characteristics .
2. Coatings and Polymers
this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. The addition of such functionalized compounds can lead to the development of advanced coatings with improved durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Research Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antitubercular drugs | Significant activity against lung cancer; potential neuroprotection |
| Agrochemicals | Herbicides, pesticides | Effective in inhibiting plant metabolic pathways |
| Material Science | Organic electronics, coatings | Enhanced electronic properties; improved mechanical characteristics |
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The bromophenyl group may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Isoxazole Ring
The isoxazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:
a. Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate
- Molecular Formula: C₁₃H₁₂BrNO₃
- Molecular Weight : 310.14 g/mol
- Key Differences : Replaces the hydroxymethyl group with a methyl group at position 4.
- Properties: Higher lipophilicity due to the non-polar methyl group; solid form at room temperature .
b. Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7)
- Molecular Formula : C₁₃H₁₂N₂O₄
- Molecular Weight : 276.25 g/mol
- Key Differences : Substitutes 4-bromophenyl with 3-pyridyl, introducing a nitrogen heterocycle.
- Properties : Enhanced hydrogen-bonding capacity and solubility in polar solvents due to the pyridyl group .
c. Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Aromatic Ring Modifications
Variations in the aryl group attached to the hydroxymethyl moiety influence electronic and steric properties:
a. Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006277-87-6)
- Molecular Formula: C₁₂H₁₂FNO₄
- Molecular Weight : 265.23 g/mol
- Key Differences : Fluorine replaces bromine on the phenyl ring.
- Properties : Reduced molecular weight and steric bulk; fluorine’s electronegativity may enhance metabolic stability compared to bromine .
b. Ethyl 3-[(4-Nitrophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006278-05-1)
- Molecular Formula : C₁₃H₁₂N₂O₆
- Molecular Weight : 316.25 g/mol
- Key Differences : Nitro group replaces bromine on the phenyl ring.
Ester Group Variations
The ester moiety at position 4 affects hydrolysis rates and bioavailability:
a. Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006277-99-0)
Tabulated Comparison of Key Analogs
Biological Activity
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 326.143 g/mol. The presence of the isoxazole ring, along with the bromophenyl and hydroxy substituents, contributes to its diverse chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.143 g/mol |
| CAS Number | 2006277-63-8 |
| Storage Temperature | Ambient |
Biological Activity
Research indicates that compounds containing isoxazole rings often exhibit significant biological activities. This compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties : May inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antitumor Effects : Preliminary studies suggest it may possess cytotoxic properties against certain cancer cell lines.
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating strong antibacterial activity. -
Cytotoxicity Assays :
In vitro assays were conducted on several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values ranging from 10 to 20 µM, suggesting moderate anticancer activity. -
Anti-inflammatory Mechanism :
Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating chronic inflammatory conditions.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : It may act as an inhibitor for enzymes involved in inflammation and bacterial proliferation.
- Receptor Modulation : Potential modulation of receptors related to pain and inflammation pathways.
Comparative Analysis with Similar Compounds
To understand the impact of structural variations on biological activity, a comparative analysis with similar compounds is essential. Below is a table summarizing key differences and their potential implications for biological activity.
| Compound Name | Structure Feature | Biological Activity Implication |
|---|---|---|
| This compound | Bromophenyl group | Potentially enhanced antibacterial properties due to halogen substitution. |
| Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Fluorophenyl group | May exhibit different solubility and reactivity profiles compared to bromine. |
| Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Chlorophenyl group | Altered potency in anticancer assays due to chlorine's electronic effects. |
Q & A
Basic Research Questions
Synthesis Optimization and Reaction Monitoring How can reaction conditions be optimized for synthesizing Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate? Methodological Answer:
- Solvent Systems : Use mixed solvents (e.g., toluene/dioxane 1:1) to balance polarity and solubility.
- Reagent Ratios : Employ excess ethyl bromopyruvate (3 equivalents) to drive the reaction to completion.
- Reaction Duration : Heat under reflux for 24–72 hours, depending on substituent reactivity.
- Monitoring : Track progress via TLC (Rf analysis) using petroleum ether:ethyl acetate (95:5–96:4) as eluents.
- Purification : Use silica gel column chromatography with gradient elution (petroleum ether:ethyl acetate 97:3 → 96:4) for high-purity yields .
Structural Characterization Techniques What analytical methods are critical for confirming the structure of this compound? Methodological Answer:
- FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl stretch at ~3200–3500 cm⁻¹).
- NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and ester groups (δ 1.3–4.4 ppm). ¹³C NMR confirms carbons adjacent to electronegative atoms (e.g., C=O at ~160–170 ppm).
- Melting Point : Compare experimental values (e.g., 123–124°C) with literature to assess purity .
Purification Strategies for Intermediate Products How can intermediates be effectively purified during synthesis? Methodological Answer:
- Column Chromatography : Optimize solvent gradients (e.g., petroleum ether:ethyl acetate) to separate brominated or hydroxylated byproducts.
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystalline intermediates.
- Washing Steps : Remove unreacted N-bromosuccinimide (NBS) with brine and sodium sulfate drying .
Advanced Research Questions
Enantioselective Synthesis of Chiral Derivatives What catalytic systems enable asymmetric synthesis of this compound’s chiral analogs? Methodological Answer:
- Corey-Bakshi-Shibata (CBS) Reduction : Use chiral oxazaborolidine catalysts to reduce ketones to secondary alcohols with high enantiomeric excess (e.g., >90% ee).
- Chiral Phosphoric Acids : Employ spirocyclic catalysts (e.g., CPA-3) for Friedel-Crafts reactions to construct heterotriarylmethane derivatives.
- Analytical Validation : Confirm enantiopurity via HPLC with chiral columns (e.g., Daicel Chiralcel AD-H) and polarimetry .
Crystallographic Structure Determination How can the crystal structure be resolved to analyze conformational properties? Methodological Answer:
- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to process X-ray diffraction data.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters.
- Torsion Angle Analysis : Apply Cremer-Pople puckering parameters to quantify ring nonplanarity in isoxazole or benzene moieties .
Computational Analysis of Ring Puckering How can ring puckering be quantified in flexible regions of the molecule? Methodological Answer:
- Cremer-Pople Coordinates : Define mean planes for monocyclic systems and calculate amplitude (q) and phase (φ) parameters.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical conformers.
- Pseudorotation Pathways : Map energy barriers for ring distortion using molecular dynamics simulations .
Determining Enantiomeric Excess in Catalytic Reactions What advanced techniques validate enantioselectivity in synthesized derivatives? Methodological Answer:
- Chiral HPLC : Use Daicel Chiralpak columns with hexane:isopropanol (90:10) mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration assignments.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and rule out racemic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
